molecular formula C20H21ClN6O2S B2643984 1-(3-氯苯基)-6-(2-(4-甲基哌嗪-1-基)-2-氧代乙基)-6,7-二氢吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮 CAS No. 952853-22-4

1-(3-氯苯基)-6-(2-(4-甲基哌嗪-1-基)-2-氧代乙基)-6,7-二氢吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4(1H)-酮

货号 B2643984
CAS 编号: 952853-22-4
分子量: 444.94
InChI 键: VPUNPGWNHZWKML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .


Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure-activity-relationship study illustrates that this incorporation is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure also includes a 4-methylpiperazin-1-yl group and a 3-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol . It has a topological polar surface area of 41.8 Ų and a complexity of 623 . The compound has a formal charge of 1 .

科学研究应用

抗癌特性

吡唑并嘧啶衍生物已被研究其潜在的抗癌特性。此类化合物的合成和生物学评估揭示了它们对 HCT-116 和 MCF-7 等癌细胞系的细胞毒性作用。这些化合物的构效关系分析提供了它们在癌症治疗中潜在治疗应用的见解 (Rahmouni 等人,2016 年)。类似地,具有吡唑并嘧啶的吡唑衍生物的合成在抗癌研究中显示出有希望的结果,某些化合物在体外环境中表现出比参考药物更高的活性 (Hafez 等人,2016 年)

抗菌活性

含有吡唑-嘧啶-噻唑烷-4-酮的连接杂环化合物已证明对各种细菌和真菌菌株具有显着的抗菌活性。化合物结构中特定部分的存在在决定其对被测生物体的抑制活性方面起着至关重要的作用 (Sanjeeva Reddy 等人,2010 年)

5-HT2A 受体拮抗作用

噻唑并[3,2-a]嘧啶-5-酮的新型衍生物已被合成并评估其作为 5-HT2A 受体拮抗剂的潜力。对这些化合物的拮抗活性进行了测试,药效团建模研究表明与从已知活性配体生成的假设药效团具有良好的拟合性,表明它们在调节 5-HT2A 受体活性方面的潜力 (Awadallah,2008 年)

抗结核特性

均哌嗪-嘧啶-吡唑加合物的富氮杂化物的计算机模拟和体外抗结核研究显示出对结核分枝杆菌菌株的有效活性。具有特定结构特征的化合物表现出高活性,表明它们作为抗结核剂的潜力 (Vavaiya 等人,2022 年)

作用机制

The mechanism of action of this compound involves inhibition of FLT3 and CDK . FLT3 and CDK are proteins involved in cell proliferation, and their inhibition can lead to the prevention of cancer cell growth .

属性

IUPAC Name

6-(3-chlorophenyl)-12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2S/c1-24-5-7-25(8-6-24)17(28)10-15-12-30-20-23-18-16(19(29)26(15)20)11-22-27(18)14-4-2-3-13(21)9-14/h2-4,9,11,15H,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNPGWNHZWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。